2-Bromobenzaldoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

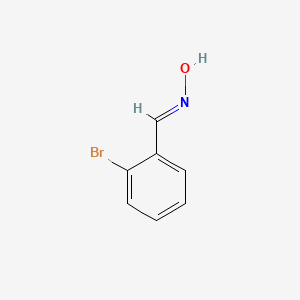

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRFUPZHPEKAE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzaldoxime is an organic compound with the chemical formula C₇H₆BrNO. It belongs to the class of oximes, which are characterized by the C=N-OH functional group. The presence of a bromine atom on the benzene ring and the oxime group makes it a molecule of interest for various applications in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. While experimental data for some properties are limited, this guide consolidates available information and provides context based on the general chemistry of aldoximes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are calculated predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [2] |

| Appearance | White to off-white solid, Colorless to pale yellow liquid | [1] |

| Melting Point | 90 °C (for the (E)-isomer) | [3] |

| Boiling Point (Calculated) | 353.09 °C (626.24 K) | [2] |

| Water Solubility (log₁₀WS) | -1.94 (calculated) | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.257 (calculated) | [2] |

| CAS Number | 34158-72-0 | [1][2] |

Solubility Profile:

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 500 MHz):

The following proton NMR data has been reported for what is presumed to be the (E)-isomer of this compound:

-

δ 11.70 (s, 1H): This singlet corresponds to the acidic proton of the oxime hydroxyl group (-NOH).

-

δ 8.32 (s, 1H): This singlet is assigned to the aldimine proton (-CH=N).

-

δ 7.79-7.81 (q, 1H): Aromatic proton.

-

δ 7.68 (d, J = 7.5 Hz, 1H): Aromatic proton.

-

δ 7.42 (t, J = 7.5 Hz, 1H): Aromatic proton.

-

δ 7.33-7.36 (m, 1H): Aromatic proton.

¹³C NMR:

-

~148-152 ppm: The carbon of the C=N-OH group.

-

~120-140 ppm: Aromatic carbons. The carbon bearing the bromine atom would likely appear in this region, and its chemical shift will be influenced by the halogen's inductive effect.

-

The chemical shifts of the aromatic carbons will be distinct due to the substitution pattern.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in public databases. However, the characteristic vibrational frequencies for oximes are well-established. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

~3600 cm⁻¹ (O-H stretch): A broad band corresponding to the hydroxyl group of the oxime.[4]

-

~1665 cm⁻¹ (C=N stretch): A medium to weak absorption for the carbon-nitrogen double bond.[4]

-

~945 cm⁻¹ (N-O stretch): A characteristic band for the nitrogen-oxygen single bond.[4]

-

Aromatic C-H and C=C stretching and bending vibrations: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

C-Br stretch: Typically observed in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

While an experimental mass spectrum for this compound is not available, the expected molecular ion peaks and fragmentation pattern can be predicted. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Molecular Ion (M⁺): Peaks are expected at approximately m/z 199 and 201.

-

Fragmentation: Common fragmentation pathways for aromatic aldoximes include loss of OH (M-17), loss of H₂O (M-18), and cleavage of the C-C bond adjacent to the aromatic ring. The presence of the bromine atom will be a key identifier in the resulting fragment ions.

Synthesis and Reactivity

Experimental Protocol for Synthesis of (E)-2-Bromobenzaldoxime

A detailed experimental protocol for the synthesis of the (E)-isomer of this compound has been reported.[3]

Materials:

-

2-Bromobenzaldehyde

-

50% Hydroxylamine solution

-

Hydrated zinc chloride

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol) is heated at 100 °C (373 K) for 30 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).

-

Upon completion, the product is purified by column chromatography on silica gel.

-

The column is eluted with a mixture of ethyl acetate/n-hexane (1:4).

-

The pure product is obtained as colorless crystals after recrystallization from ethyl acetate.

-

The reported yield for this procedure is 90%.[3]

References

An In-depth Technical Guide to the Synthesis of 2-Bromobenzaldoxime from 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromobenzaldoxime from 2-bromobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines various synthetic methodologies, including conventional heating, microwave-assisted synthesis, and solvent-free approaches. Detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the preparation of novel therapeutic agents. The synthesis of this compound from 2-bromobenzaldehyde is a fundamental oximation reaction, a condensation reaction between an aldehyde or ketone and hydroxylamine. This guide explores multiple effective protocols for this conversion, providing a comparative analysis of reaction conditions, yields, and methodologies to assist researchers in selecting the most suitable approach for their specific needs.

Reaction Overview and Mechanism

The formation of this compound from 2-bromobenzaldehyde proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile. The general reaction scheme is as follows:

Caption: General reaction for the synthesis of this compound.

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime.

Caption: Simplified reaction mechanism workflow.

Quantitative Data Summary

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 2-Bromobenzaldehyde, 50% Hydroxylamine, Zinc Chloride | None | 100 | 30 min | 90 | [1] |

| Microwave-Assisted | 2-Bromobenzaldehyde, Hydroxylamine HCl, Na2CO3 | Ethanol | 90 | 5 min | >95 (conversion) | [2] |

| Solvent-Free Grinding | 2-Bromobenzaldehyde, Hydroxylamine HCl, Na2CO3 | None | Room Temp. | 2 min | High (general method) | [3] |

| Traditional Method | 2-Bromobenzaldehyde, Hydroxylamine HCl, NaOAc | Methanol | 80 | 3 h | Not specified for this substrate | [4] |

Experimental Protocols

Protocol 1: Conventional Heating with Zinc Chloride Catalyst[1]

This protocol describes a high-yield synthesis using conventional heating and a Lewis acid catalyst.

Workflow:

Caption: Workflow for conventional synthesis.

Methodology:

-

In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 mL), and hydrated zinc chloride (0.2 mmol).

-

Heat the reaction mixture at 100°C (373 K) for 30 minutes.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).

-

Upon completion, purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/n-hexane (1:4) mixture.

-

Recrystallize the collected fractions from ethyl acetate to obtain colorless crystals of (E)-2-bromobenzaldehyde oxime.

-

The expected yield is approximately 90%, with a melting point of 90°C (363 K).[1]

Protocol 2: Microwave-Assisted Synthesis[2]

This method offers a rapid and efficient synthesis using microwave irradiation.

Workflow:

Caption: Workflow for microwave-assisted synthesis.

Methodology:

-

In a microwave reaction vessel, dissolve o-bromobenzaldehyde (0.10 g, 0.54 mmol), hydroxylamine hydrochloride (0.05 g, 0.72 mmol), and anhydrous sodium carbonate (0.07 g, 0.69 mmol) in ethanol (3 mL).[2]

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 90°C with a power of 300W for 5 minutes.[2]

-

After the reaction, cool the mixture and evaporate the solvent under reduced pressure.

-

To the residue, add ethyl acetate (10 mL) and water (10 mL) and transfer to a separatory funnel.

-

Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield 2-bromobenzaldehyde oxime. The reported conversion rate is 95.4%.[2]

Protocol 3: Solvent-Free Grinding Method[3]

This environmentally friendly protocol avoids the use of solvents and heating.

Workflow:

Caption: Workflow for solvent-free synthesis.

Methodology:

-

In a mortar, combine 2-bromobenzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).[3]

-

Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes.

-

Monitor the reaction completion by TLC.

-

Add ethyl acetate to the mortar and triturate the solid.

-

Filter the mixture to remove inorganic salts.

-

Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain the 2-bromobenzaldehyde oxime.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and physical methods.

-

Appearance: Colorless to white solid.[1]

-

Melting Point: 90°C (363 K).[1]

-

Molecular Formula: C₇H₆BrNO.

-

Molecular Weight: 200.04 g/mol .

-

1H NMR (500 MHz, DMSO-d6): δ 7.33-7.36 (m, 1H), 7.42 (t, J = 7.5 Hz, 1H), 7.68 (d, J = 7.5 Hz, 1H), 7.79-7.81 (q, 1H), 8.32 (s, 1H), 11.70 (s, 1H).[5]

Conclusion

This technical guide has presented a detailed overview of the synthesis of this compound from 2-bromobenzaldehyde. Three distinct and effective protocols have been detailed, offering researchers a range of options based on desired reaction time, yield, and environmental considerations. The provided quantitative data and characterization information will further aid in the successful synthesis and verification of this important chemical intermediate. The choice of method will depend on the specific requirements of the research, with microwave-assisted synthesis offering a significant reduction in reaction time, and the solvent-free method providing an environmentally benign alternative. The conventional heating method remains a robust and high-yielding option.

References

2-Bromobenzaldoxime molecular structure and formula

An In-depth Technical Guide on 2-Bromobenzaldoxime

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a summary of quantitative data, a plausible experimental protocol for its synthesis, and visualizations of its chemical identity and a general synthetic workflow.

Molecular Structure and Formula

This compound is an organic compound featuring a bromine atom and an oxime functional group attached to a benzaldehyde core.[1] Its chemical formula is C₇H₆BrNO.[2][3][4] The molecule exists as (E) and (Z) isomers with respect to the C=N double bond.[5] The (E) isomer is reported to be the more stable configuration.[5]

-

Chemical Formula : C₇H₆BrNO

-

IUPAC Name : (1E)-1-(2-bromophenyl)methanone oxime

-

Canonical SMILES : C1=CC=C(C(=C1)C=NO)Br[2]

The structural formula of this compound is depicted below:

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic properties of this compound is presented in the table below. The data includes experimental values where available, as well as calculated properties from computational models.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₇H₆BrNO | --- | [2][3][4] |

| Molecular Weight | 200.03 g/mol | --- | [3][4] |

| Appearance | White to off-white or light yellow solid/liquid | Experimental | [2] |

| Melting Point | 98-100 °C, 102 °C for (E)-isomer | Experimental | [2][4] |

| logP (Octanol/Water) | 2.257 | Calculated | [3] |

| Water Solubility (logS) | -1.94 | Calculated | [3] |

| Topological Polar Surface Area | 32.6 Ų | Calculated | [2] |

| Crystal System ((E)-isomer) | Monoclinic | Experimental | [5] |

| Space Group ((E)-isomer) | P2₁/c | Experimental | [5] |

| Unit Cell Dimensions ((E)-isomer) | a = 7.7403(2) Å, b = 4.0012(1) Å, c = 23.2672(5) Å | Experimental | [5] |

| β = 98.810(2)° | |||

| Unit Cell Volume ((E)-isomer) | 712.09(3) ų | Experimental | [5] |

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 2-bromobenzaldehyde with hydroxylamine. The following is a generalized experimental protocol based on standard oximation procedures.

Objective: To synthesize this compound from 2-bromobenzaldehyde.

Materials:

-

2-Bromobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Preparation of Hydroxylamine Solution: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in water or an ethanol/water mixture. A base, such as sodium hydroxide, is then added to liberate the free hydroxylamine.

-

Reaction: 2-Bromobenzaldehyde is dissolved in a suitable solvent, typically ethanol. The prepared hydroxylamine solution is then added to the solution of 2-bromobenzaldehyde.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water. The solid product is then collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Visualizations

The following diagrams illustrate the key attributes of this compound and a general workflow for its synthesis.

Caption: Key attributes of this compound.

Caption: General synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldoxime

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromobenzaldoxime, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for laboratory applications.

Core Physical Properties

This compound (C₇H₆BrNO) is an organic compound that serves as a valuable intermediate in various synthetic processes.[1] Understanding its physical characteristics is crucial for its handling, application, and the development of new chemical entities.

| Property | Value | Notes |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Melting Point | 102 °C | For the (E)-isomer of this compound.[2] |

| Solubility | Soluble | Generally soluble in organic solvents.[1] |

Experimental Protocols

Precise and reproducible experimental methods are fundamental to determining the physical properties of a compound. Below are detailed protocols for measuring the melting point and assessing the solubility of this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[4] The capillary method is a standard and reliable technique for this determination.

Protocol: Capillary Method for Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[3]

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample.

-

Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).[3]

-

Alternatively, attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[4] Immerse this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the heat is distributed evenly.

-

-

Measurement:

-

Heat the apparatus rapidly at first to get an approximate melting temperature.

-

Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[3]

-

Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]

-

The melting point is reported as the range from T₁ to T₂.

-

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation.[6] A systematic approach is used to determine a compound's solubility in various solvents, ranging from qualitative observations to precise quantitative measurements.

Protocol: Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics based on the "like dissolves like" principle.[7]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

Add approximately 10 mg of this compound to a small test tube or vial.

-

Add 0.5 mL of the selected solvent.

-

Vortex or agitate the mixture for 1-2 minutes at a controlled temperature.[8]

-

Visually inspect the solution against a contrasting background for any undissolved solid particles.[8]

-

If the compound dissolves, it is classified as "soluble" in that solvent at that concentration. If not, it is "insoluble" or "sparingly soluble."

-

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[7]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline for biological relevance).[7]

-

-

Equilibration:

-

Agitate the vials in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand or centrifuge it to separate the undissolved solid from the saturated solution.[7]

-

-

Quantification:

-

Carefully remove a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or µM.[6]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining the physical properties of a chemical compound.

References

- 1. CAS 34158-72-0: Benzaldehyde, 2-bromo-, oxime | CymitQuimica [cymitquimica.com]

- 2. stenutz.eu [stenutz.eu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. benchchem.com [benchchem.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide to the (E) and (Z) Isomers of 2-Bromobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological activities of the (E) and (Z) isomers of 2-Bromobenzaldoxime. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated aromatic oxime that can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The spatial arrangement of the hydroxyl group relative to the 2-bromophenyl group defines the isomer. The stereochemistry of oximes can significantly influence their chemical reactivity, physical properties, and biological activity. Therefore, the selective synthesis and characterization of individual isomers are crucial for their potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of (E) and (Z) Isomers

The synthesis of this compound isomers proceeds through the condensation reaction of 2-bromobenzaldehyde with hydroxylamine. The stereochemical outcome of the reaction can be influenced by the reaction conditions, such as temperature and the presence of catalysts.

Synthesis of (E)-2-Bromobenzaldoxime

The (E) isomer is often the thermodynamically more stable product and can be preferentially synthesized at elevated temperatures.

-

To a solution of 2-bromobenzaldehyde (1.0 mmol, 184 mg) in a suitable solvent, add a 50% aqueous solution of hydroxylamine (3.0 mmol, 0.18 ml).

-

Add hydrated zinc chloride (0.2 mmol) as a catalyst.

-

Heat the reaction mixture at 373 K (100 °C) for 30 minutes.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).

-

Upon completion, purify the product by column chromatography on silica gel using ethyl acetate/n-hexane (1:4) as the eluent.

-

Recrystallize the purified product from ethyl acetate to obtain colorless crystals of (E)-2-Bromobenzaldoxime.

A reported yield for this reaction is approximately 90%.[1][2]

Synthesis Favoring (Z)-2-Bromobenzaldoxime

Proposed Experimental Protocol:

-

Dissolve 2-bromobenzaldehyde (10 mmol) in methanol (45 ml).

-

Add hydroxylamine hydrochloride (20 mmol) to the solution.

-

Add sodium acetate (20 mmol) in water (15 ml) to the reaction mixture.

-

Stir the solution at room temperature for 12 hours.

-

Monitor the reaction by TLC to observe the formation of the products.

-

Extract the mixture with ethyl acetate (3 x 25 ml) and wash with saturated brine (3 x 25 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product will likely be a mixture of (E) and (Z) isomers, with a higher proportion of the (Z) isomer, which will require separation.

Separation of (E) and (Z) Isomers

The separation of E/Z isomers of oximes can be challenging due to their similar physical properties. Chromatographic techniques are generally the most effective methods.

Experimental Workflow for Isomer Separation

Caption: Workflow for the synthesis and separation of (E) and (Z)-2-Bromobenzaldoxime.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation of isomers. A C18 column is commonly used, and the mobile phase composition is critical for achieving good resolution.

Suggested HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. The optimal ratio should be determined experimentally. Addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where both isomers show significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled for better reproducibility.

Column Chromatography

Silica gel column chromatography can also be employed for the separation of the isomers. The choice of eluent is crucial for successful separation.

Suggested Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A solvent system of low to moderate polarity, such as a mixture of n-hexane and ethyl acetate. A shallow gradient of increasing ethyl acetate concentration may be necessary to elute both isomers with good separation. The optimal solvent ratio needs to be determined by TLC analysis.

Characterization of (E) and (Z) Isomers

The pure isomers can be characterized by various spectroscopic methods and by their physical properties.

Physical Properties

| Isomer | Melting Point (°C) | Appearance |

| (E)-2-Bromobenzaldoxime | 90 (363 K)[1][2] | Colorless crystals |

| (Z)-2-Bromobenzaldoxime | Not reported | - |

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 2-Bromobenzaldehyde | 10.36 (s, 1H, CHO), 7.92-7.90 (m, 1H, Ar-H), 7.66-7.63 (m, 1H, Ar-H), 7.46-7.40 (m, 2H, Ar-H)[3] | 191.9, 135.4, 133.9, 133.4, 129.8, 127.9, 127.1[3] | ~1700 (C=O stretch) |

| (E)/(Z)-2-Bromobenzaldoxime Mixture | 11.70 (s, 1H, NOH), 8.32 (s, 1H, CH=N), 7.79-7.81 (q, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.42 (t, J = 7.5 Hz, 1H, Ar-H), 7.33-7.36 (m, 1H, Ar-H) | Not fully assigned | ~3300-3100 (O-H stretch), ~1600 (C=N stretch), ~1470, 1440 (aromatic C=C stretch) |

Note: The provided 1H NMR data for the this compound mixture likely corresponds to one of the isomers being predominant under the specified conditions (DMSO-d6). The two isomers would be expected to show two distinct sets of signals.

Spectroscopic Differentiation of Isomers

Caption: Spectroscopic methods for differentiating (E) and (Z) isomers.

Potential Biological Activities

While specific biological activity data for the (E) and (Z) isomers of this compound are not extensively reported, related benzaldoxime derivatives have shown a range of biological effects, including antifungal and cytotoxic activities. The stereochemistry of the oxime can play a crucial role in its biological action.

Antifungal Activity

Substituted benzaldehydes and their oxime derivatives have been investigated for their antifungal properties.[4] The mechanism of action is often attributed to the disruption of cellular antioxidation systems in fungi.[4]

Experimental Protocol for Antifungal Screening (Poisoned Food Technique): [5]

-

Preparation of Poisoned Medium: Prepare a stock solution of the test compound in a suitable solvent. Add appropriate volumes of the stock solution to molten sterile agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations. Pour the medium into sterile Petri plates and allow it to solidify.

-

Inoculation: Place a small disc of a young, actively growing fungal culture at the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until fungal growth is observed on the control plates (medium without the test compound).

-

Evaluation: Measure the radial growth of the fungal colony. Calculate the percentage of growth inhibition using the formula: % Inhibition = [(

-

Cytotoxicity

The cytotoxic effects of novel compounds are a critical aspect of drug development. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol for Cytotoxicity (MTT Assay):

-

Cell Seeding: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the (E) and (Z) isomers of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This technical guide provides a foundational understanding of the (E) and (Z) isomers of this compound. While a detailed protocol for the synthesis of the (E) isomer is established, further research is needed to develop a stereoselective synthesis for the (Z) isomer and to establish a robust protocol for their separation. The comprehensive characterization of the pure isomers and the evaluation of their specific biological activities will be crucial for unlocking their full potential in chemical and pharmaceutical research. The provided protocols and data for related compounds offer a solid starting point for researchers entering this area of study.

References

Spectroscopic Profile of (E)-2-Bromobenzaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Bromobenzaldoxime, a halogenated aromatic oxime of interest in synthetic chemistry and drug discovery. The document details available experimental data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to aid in reproducibility and further investigation.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (E)-2-Bromobenzaldoxime. Where direct experimental data for the target molecule is not available, data for structurally related compounds are provided for comparative purposes to predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2-Bromobenzaldoxime

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.70 | s | 1H | N-OH |

| 8.32 | s | 1H | CH=N |

| 7.79-7.81 | q | 1H | Ar-H |

| 7.68 | d, J = 7.5 Hz | 1H | Ar-H |

| 7.42 | t, J = 7.5 Hz | 1H | Ar-H |

| 7.33-7.36 | m | 1H | Ar-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of (E)-2-Chlorobenzaldehyde Oxime (for comparison)

| Chemical Shift (δ) ppm | Assignment |

| 147 | C=N |

| 133 | Ar-C |

| 130 | Ar-C |

| 129 | Ar-C |

| 127 | Ar-C |

| 126 | Ar-C |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]

Note: Specific experimental ¹³C NMR data for this compound was not found in the reviewed literature. The data for the chloro-analogue is presented for estimation of chemical shifts.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Aromatic Oximes

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3300-3100 | O-H | Stretching | Broad, Medium |

| ~3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| ~1640 | C=N | Stretching | Medium |

| ~1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |

| ~1050 | C-Br | Stretching | Medium to Strong |

| ~950 | N-O | Stretching | Medium |

Note: Predicted values based on typical vibrational frequencies of functional groups in similar molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

| 200/202 | [C₇H₆BrNO]⁺˙ | Molecular ion peak (M⁺˙) with characteristic bromine isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1). |

| 183/185 | [C₇H₅BrO]⁺ | Loss of NH. |

| 121 | [C₇H₆NO]⁺ | Loss of Br radical. |

| 104 | [C₇H₆N]⁺ | Loss of Br and OH radicals. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways of aromatic compounds.

Experimental Protocols

Synthesis of (E)-2-Bromobenzaldehyde Oxime

A documented procedure for the synthesis of (E)-2-Bromobenzaldehyde oxime is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol).

-

Reaction Conditions: Heat the mixture at 373 K (100 °C) for 30 minutes.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3 v/v).

-

Purification: Upon completion, the product is purified by column chromatography on silica gel, eluting with an ethyl acetate/n-hexane (1:4 v/v) mixture.

-

Crystallization: Colorless crystals of (E)-2-Bromobenzaldehyde oxime can be obtained by recrystallization from ethyl acetate. The reported melting point is 363 K (90 °C) with a yield of 90%.

Spectroscopic Analysis

A general workflow for the spectroscopic characterization of the synthesized this compound is outlined below.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H NMR experiment.

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum first and then the sample spectrum.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and expected fragment ions.

References

The Genesis of Benzaldoxime: An In-depth Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime, a seemingly simple organic compound, holds a significant place in the history of chemistry. Its discovery and the subsequent elucidation of its structure were pivotal in the development of stereochemistry, the understanding of isomerism, and the establishment of foundational reaction mechanisms that are still taught and utilized today. This technical guide provides a comprehensive overview of the discovery and history of benzaldoxime and its related compounds, detailing the key experiments, the brilliant minds behind them, and the scientific debates that shaped our modern understanding of this important class of molecules.

The Dawn of Oximes: Meyer's Discovery

The story of benzaldoxime begins with the broader discovery of the oxime functional group. In 1882, the German chemist Viktor Meyer and his student, Alois Janny, were investigating the reactions of aldehydes and ketones with hydroxylamine.[1] In their seminal paper, "Ueber stickstoffhaltige Acetonderivate" (On nitrogenous derivatives of acetone), they described the formation of crystalline products from the reaction of benzaldehyde with hydroxylamine.[1] They coined the term "oxime" for this new class of compounds, a portmanteau of "oxygen" and "imine".[1] This discovery was significant not only for the introduction of a new functional group but also because it provided a reliable method for the derivatization and characterization of liquid aldehydes and ketones, which were often difficult to purify and identify.[1]

Experimental Protocol: The First Synthesis of an Oxime (Classic Method)

Objective: To synthesize benzaldoxime from benzaldehyde and hydroxylamine.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Carbon dioxide source

Procedure:

-

A solution of sodium hydroxide (14 g) in water (40 ml) is prepared in a flask.

-

Benzaldehyde (21 g) is added to the flask.

-

Hydroxylamine hydrochloride (14 g) is added in small portions with continuous shaking. The reaction is exothermic, and the benzaldehyde gradually dissolves.

-

Upon cooling, a crystalline mass of the sodium salt of benzaldoxime separates.

-

Sufficient water is added to redissolve the crystalline mass.

-

Carbon dioxide is passed through the solution until saturation, which precipitates the free benzaldoxime.

-

The benzaldoxime is extracted with diethyl ether.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the resulting benzaldoxime can be further purified by vacuum distillation.

A Puzzle of Isomers: The Hantzsch-Werner Theory

Soon after the discovery of oximes, chemists observed a curious phenomenon: some oximes, particularly those derived from unsymmetrical ketones and aldehydes, existed as two distinct isomers with different physical properties. This was the case for benzaldoxime. This isomerism could not be explained by the then-current theories of structural isomerism.

The solution to this puzzle was proposed in 1890 by Arthur Hantzsch and his then-student Alfred Werner, who would later win the Nobel Prize for his work on coordination chemistry.[2] In their paper, "Über die räumliche Anordnung der Atome in stickstoffhaltigen Molekülen" (On the spatial arrangement of atoms in nitrogen-containing molecules), they extended the concept of the tetrahedral carbon atom, proposed by van't Hoff and Le Bel, to the nitrogen atom.[2] They postulated that the three valences of the nitrogen atom in an oxime are directed towards the corners of a tetrahedron, allowing for geometric isomerism around the carbon-nitrogen double bond.[2]

This led to the designation of syn and anti isomers for aldoximes. In the case of benzaldoxime, the syn isomer has the hydroxyl group on the same side of the double bond as the hydrogen atom, while the anti isomer has the hydroxyl group on the opposite side. These are now more systematically named using the (E/Z) notation.

The Scientific Debate

The Hantzsch-Werner theory was groundbreaking but not without its critics. A notable opponent was the German chemist Eugen Bamberger, who proposed alternative structural formulas to explain the isomerism of oximes. The debate between Hantzsch and Bamberger was vigorous and played out in the chemical literature of the time.[3] Bamberger's arguments often relied on purely chemical transformations, and he was skeptical of the physicochemical methods, such as cryoscopy and spectroscopy, that Hantzsch employed to support his stereochemical theory.[3] Ultimately, the overwhelming evidence from various experimental approaches solidified the Hantzsch-Werner theory, which remains the accepted explanation for oxime isomerism.

The Beckmann Rearrangement: A Serendipitous Discovery

In 1886, just a few years after the discovery of oximes, Ernst Otto Beckmann made another pivotal discovery while investigating the reactions of ketoximes.[4] He found that treating benzophenone oxime with phosphorus pentachloride did not yield the expected product but instead an isomer, which he identified as benzanilide. This unexpected transformation, the conversion of an oxime into an amide, became known as the Beckmann rearrangement.[4]

This reaction proved to be of immense theoretical and practical importance. It provided a method for determining the configuration of ketoxime isomers, as it was later established that the group anti to the hydroxyl group is the one that migrates. The Beckmann rearrangement is also a vital industrial process, most notably in the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.

Experimental Protocol: The Beckmann Rearrangement of Benzophenone Oxime

The following is a generalized representation of Beckmann's original experiment, which demonstrated the rearrangement of a ketoxime to an amide.

Objective: To induce the Beckmann rearrangement of benzophenone oxime to form benzanilide.

Materials:

-

Benzophenone oxime

-

Phosphorus pentachloride

-

Diethyl ether (anhydrous)

Procedure (Conceptual):

-

Benzophenone oxime is dissolved in anhydrous diethyl ether.

-

The solution is cooled in an ice bath.

-

Phosphorus pentachloride is added portion-wise with stirring.

-

The reaction mixture is allowed to warm to room temperature and then gently warmed.

-

After the reaction is complete, the mixture is poured onto ice.

-

The solid product, benzanilide, is collected by filtration, washed with water, and can be purified by recrystallization.

Quantitative Data of Benzaldoxime Isomers

The distinct physical properties of the benzaldoxime isomers were crucial for their initial identification and separation. The following table summarizes key quantitative data for the (Z)- and (E)-isomers of benzaldoxime.

| Property | (Z)-Benzaldoxime (syn) | (E)-Benzaldoxime (anti) |

| Molecular Formula | C₇H₇NO | C₇H₇NO |

| Molar Mass | 121.14 g/mol | 121.14 g/mol |

| Appearance | Low melting solid | Colorless rhombic crystals |

| Melting Point | 33-36 °C | 130 °C[5] |

| Solubility in Ethanol | Soluble | 15.5 g/100g [5] |

| Solubility in Diethyl Ether | Soluble | Very soluble[5] |

| Solubility in Benzene | Soluble | Very soluble[5] |

| Solubility in Water | Slightly soluble[6] | Soluble at 100 °C[5] |

Note: Quantitative solubility data for the (Z)-isomer is not as readily available in historical literature as for the more stable (E)-isomer. The qualitative descriptions are based on general observations from various sources.

Evolution of Benzaldoxime Synthesis

Since its initial discovery, the synthesis of benzaldoxime has been refined and adapted. While the fundamental reaction of an aldehyde or ketone with hydroxylamine remains the core principle, various methodologies have been developed to improve yields, simplify procedures, and employ more environmentally benign conditions. These include:

-

Microwave-assisted synthesis: Modern techniques utilizing microwave irradiation can significantly reduce reaction times.

-

Use of nanoscale zero-valent iron: Recent research has explored the use of nanoscale zero-valent iron to synthesize benzaldoxime from benzaldehyde and dissolved nitrate or nitrite, offering a potential route for valorizing certain water contaminants.

-

Catalytic methods: A wide range of catalysts have been investigated to improve the efficiency and selectivity of oxime formation.[7]

Conclusion

The journey of benzaldoxime from its discovery in the late 19th century is a compelling narrative of scientific inquiry, debate, and breakthrough. The initial synthesis by Meyer and Janny opened up a new field of organic chemistry. The intellectual leap by Hantzsch and Werner to explain the observed isomerism was a crucial step in the development of stereochemistry, extending the principles of three-dimensional molecular architecture beyond carbon. Beckmann's discovery of the rearrangement that now bears his name provided a powerful synthetic tool and a means to probe the very structures that Hantzsch and Werner had proposed. For researchers and professionals in drug development and the chemical sciences, the history of benzaldoxime serves as a powerful reminder of how fundamental research into the nature of chemical bonding and structure lays the groundwork for future innovation. The principles established through the study of this seemingly simple molecule continue to be applied in the synthesis of complex pharmaceuticals, advanced materials, and a vast array of other chemical products.

References

Stability and Storage of 2-Bromobenzaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromobenzaldoxime. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for research and development applications. Due to the limited availability of specific quantitative stability data in public literature, this guide also outlines detailed experimental protocols for forced degradation studies to determine the intrinsic stability of this compound and to identify potential degradation products.

Core Stability Profile and Storage Recommendations

This compound is a compound that exhibits sensitivity to several environmental factors. Qualitative data from safety data sheets (SDS) indicate that the compound is susceptible to degradation upon exposure to light, moisture, and air. Therefore, stringent storage conditions are necessary to maintain its purity and stability over time.

Summary of Storage and Handling Precautions

To ensure the longevity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | To slow down potential degradation reactions. |

| Light | Store in an amber or opaque container | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Moisture | Store in a dry, well-ventilated place. Use of a desiccator is recommended. | To prevent hydrolysis of the oxime functional group. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | To avoid chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Based on the chemical structure of this compound and the general reactivity of oximes, several degradation pathways can be postulated. The primary routes of degradation are likely to be hydrolysis and oxidation.

Hydrolytic Degradation

The oxime functional group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the cleavage of the C=N bond to form 2-bromobenzaldehyde and hydroxylamine. This reaction is a common degradation pathway for oximes.[1][2]

Oxidative Degradation

The molecule may be susceptible to oxidation, although specific oxidative degradation products for this compound are not documented in the literature. General principles of organic chemistry suggest that the aromatic ring or the oxime moiety could be targets for oxidation.

Photodegradation

As indicated by safety data sheets, this compound is light-sensitive. Photodegradation can lead to a variety of reactions, including isomerization of the oxime, cleavage of the N-O bond to form radical species, or other complex reactions.

The logical relationship between environmental factors and the stability of this compound is illustrated in the following diagram:

Caption: Factors influencing the stability of this compound.

Experimental Protocol for Forced Degradation Studies

To quantitatively assess the stability of this compound and identify its degradation products, a forced degradation study should be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).

Materials and Equipment

-

This compound (high purity reference standard)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated stability chambers (for temperature, humidity, and light exposure)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

Mass Spectrometer (MS) for identification of degradation products

-

pH meter

Preparation of Stock and Stress Samples

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for a defined period.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C) in a stability chamber.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase HPLC method, should be developed and validated to separate the parent compound from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is recommended to assess peak purity.

-

Analysis: Inject samples at various time points and quantify the amount of this compound remaining. Identify and characterize any significant degradation products using LC-MS.

The following diagram illustrates the experimental workflow for a forced degradation study:

Caption: Experimental workflow for a forced degradation study.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data that would be generated from the proposed stability studies.

Forced Degradation Study Results

| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradants | Major Degradant(s) (% Area) |

| 0.1 N HCl (60 °C) | 0 | 100 | 0 | - |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 0.1 N NaOH (RT) | 0 | 100 | 0 | - |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂ (RT) | 0 | 100 | 0 | - |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| Thermal (60 °C) | 0 | 100 | 0 | - |

| 24 | ||||

| 48 | ||||

| 72 | ||||

| Photolytic (ICH Q1B) | 0 | 100 | 0 | - |

| (lux hours) | ||||

| (W h/m²) |

Long-Term Stability Study (Example Conditions)

| Storage Condition | Time (months) | Appearance | Purity (%) by HPLC |

| 2-8 °C | 0 | White to off-white solid | >98 |

| 3 | |||

| 6 | |||

| 12 | |||

| 24 | |||

| 25 °C / 60% RH | 0 | White to off-white solid | >98 |

| 1 | |||

| 3 | |||

| 6 |

Conclusion

References

Chemical Identity and Nomenclature

An In-depth Technical Guide to 2-Bromobenzaldoxime

This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and structural isomers. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

This compound is an organic compound characterized by a bromine atom at the ortho-position of a benzaldehyde oxime.[1] The presence of the C=N double bond in the oxime group leads to the existence of two geometric isomers: (E)-2-Bromobenzaldoxime and (Z)-2-Bromobenzaldoxime.[2]

IUPAC Name: (NE)-N-[(2-bromophenyl)methylidene]hydroxylamine[3]

Synonyms:

CAS Number: 34158-72-0[1][3][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [1][5] |

| Molecular Weight | 200.03 g/mol | [1][5] |

| Appearance | Off-white to pale yellow solid | [1] |

| InChI | InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H | [5] |

| InChI Key | PSIRFUPZHPEKAE-UHFFFAOYSA-N | [5] |

| SMILES | ON=Cc1ccccc1Br | [5] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride.[2][6] The following protocol is a representative method.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol (C₂H₅OH) or another suitable solvent

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants to isomeric products.

References

- 1. CAS 34158-72-0: Benzaldehyde, 2-bromo-, oxime | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. molbase.com [molbase.com]

- 5. This compound (CAS 34158-72-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromobenzaldehyde 98 6630-33-7 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-bromobenzaldoxime as a key starting material. The versatility of the bromo- and oxime functionalities allows for the synthesis of a diverse array of complex organic molecules, including substituted aromatic compounds and heterocyclic systems like isoquinolines, which are of significant interest in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzaldoximes

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position, yielding 2-arylbenzaldoximes. These products can serve as precursors to a range of biaryl compounds and can be further transformed, for instance, by conversion of the oxime to a nitrile or aldehyde.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 80-90 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 88-96 |

Note: Yields are estimated based on reactions with structurally similar aryl bromides and may vary depending on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

-

In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylbenzaldoxime.

Heck Reaction: Synthesis of 2-Alkene-Substituted Benzaldoximes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this to this compound allows for the synthesis of various 2-alkenylbenzaldoximes. These compounds are valuable intermediates for the construction of more complex molecular architectures, including polycyclic systems through subsequent intramolecular reactions.

Table 2: Representative Conditions for the Heck Reaction of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 18 | 75-85 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | 24 | 70-80 |

| 3 | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | NaOAc (2.5) | NMP | 110 | 16 | 80-90 |

Note: Yields are estimated based on reactions with similar aryl bromides and may vary depending on the specific alkene used.

Experimental Protocol: Heck Reaction

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv.) in DMF (5 mL).

-

Add the alkene (1.5 mmol, 1.5 equiv.), Et₃N (2.0 mmol, 2.0 equiv.), PPh₃ (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).

-

Seal the tube and heat the mixture to 100 °C for 18 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and saturated aqueous NH₄Cl (20 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired 2-alkenylbenzaldoxime.

Sonogashira Coupling: Synthesis of 2-Alkynylbenzaldoximes

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is instrumental in synthesizing 2-alkynylbenzaldoximes, which are versatile building blocks for the construction of heterocycles, such as isoquinolines, and other complex molecular frameworks.[2]

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 85-95 |

| 2 | Pd(OAc)₂ (2) | CuI (4) | Piperidine (2.5) | DMF | 80 | 8 | 80-90 |

| 3 | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH (3) | Dioxane | 70 | 10 | 82-92 |

Note: Yields are estimated based on reactions with analogous aryl bromides and may vary depending on the specific terminal alkyne used.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv.).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

-

Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and redissolve the residue in ethyl acetate (25 mL).

-

Wash the organic solution with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-alkynylbenzaldoxime.

Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzaldoximes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 2-aminobenzaldoximes. These products are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other pharmaceutically relevant scaffolds.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 80-90 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | 75-88 |

| 3 | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 10 | 85-95 |

Note: Yields are estimated based on reactions with similar aryl bromides and may vary depending on the specific amine used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous and degassed

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a glovebox, to a dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).

-

Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube and remove it from the glovebox. Heat the reaction mixture with stirring to 100 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the desired 2-aminobenzaldoxime.

References

2-Bromobenzaldoxime: A Versatile Precursor for Novel Pharmaceutical Agents

Application Note and Protocols for Researchers in Drug Discovery

Introduction

2-Bromobenzaldoxime is a promising, yet relatively underexplored, bifunctional molecule poised to be a valuable precursor in the synthesis of a wide array of pharmaceutical agents. Its chemical architecture, featuring a reactive bromine atom on the benzene ring and a nucleophilic oxime moiety, offers a versatile platform for constructing diverse molecular scaffolds. The ortho-position of the bromine atom relative to the aldoxime group provides a unique steric and electronic environment, enabling a range of selective chemical transformations. This document outlines the potential applications of this compound in pharmaceutical development, provides detailed experimental protocols for its derivatization, and presents its utility in the synthesis of bioactive heterocyclic compounds and enzyme inhibitors.

The strategic placement of a bromine atom allows for the introduction of various substituents through well-established cross-coupling reactions, facilitating the exploration of chemical space and the optimization of drug-like properties. Concurrently, the oxime functionality can participate in cyclization reactions, act as a directing group, or be hydrolyzed to the corresponding 2-bromobenzaldehyde, a known versatile building block in medicinal chemistry.[1]

Potential Pharmaceutical Applications

The unique structural features of this compound make it a suitable starting material for several classes of therapeutic agents.

Synthesis of Bioactive Heterocyclic Scaffolds

The presence of both a nucleophilic oxime and an electrophilic carbon (via the C-Br bond) in the same molecule makes this compound an ideal candidate for intramolecular cyclization reactions to form novel heterocyclic systems. Furthermore, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex polycyclic structures with potential applications as anticancer, anti-inflammatory, or antiviral agents.

Precursor for Novel Enzyme Inhibitors

Drawing inspiration from the demonstrated activity of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3, this compound can serve as a scaffold for a new generation of protease inhibitors.[2] The oxime moiety can act as a key pharmacophore, while the aromatic ring can be functionalized via the bromine atom to enhance binding affinity and selectivity for specific enzymatic targets. These potential inhibitors could be valuable in the treatment of inflammatory diseases and certain types of cancer.

Intermediate for 2-Bromobenzaldehyde Derivatives

This compound can be readily converted to 2-bromobenzaldehyde, a widely used precursor in the synthesis of various pharmaceuticals. This hydrolysis step provides an alternative route to this important building block, which is subsequently used in the synthesis of quinazolines, benzazepines, and other medicinally relevant compounds.

Experimental Protocols

The following are representative protocols for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position of the benzaldoxime ring.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aryl/heteroaryl boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

-

Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol) to the mixture.

-

De-gas the reaction mixture by bubbling nitrogen or argon through it for 15 minutes.

-

Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of this compound to 2-Bromobenzaldehyde

This protocol outlines the conversion of this compound to 2-bromobenzaldehyde.

Materials: